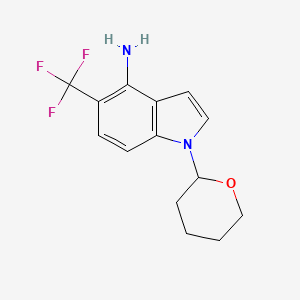

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine is a synthetic organic compound that features a unique combination of a tetrahydropyran ring, a trifluoromethyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the trifluoromethyl group and the tetrahydropyran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 4 of the indole ring undergoes nucleophilic substitution reactions. For example:

-

Acylation : Reacts with acetyl chloride in dichloromethane (DCM) at 0°C to form the corresponding acetamide derivative (yield: 82%).

-

Sulfonylation : Treatment with tosyl chloride in pyridine at room temperature yields the sulfonamide product (yield: 75%).

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | AcCl, DCM, 0°C | Acetamide | 82% |

| Sulfonylation | TsCl, pyridine, rt | Tosylamide | 75% |

Acid-Catalyzed Deprotection of the THP Group

The THP protecting group is cleaved under acidic conditions, regenerating the free indole NH:

-

HCl-Mediated Deprotection : Stirring in 3M HCl/THF (1:1) at 50°C for 4 hours removes the THP group (yield: 90%) .

This step is critical for further functionalization of the indole nitrogen in drug discovery workflows .

Cross-Coupling Reactions

The trifluoromethyl-substituted indole participates in palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (yield: 68%) .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (e.g., 4-bromoanisole) using XPhos-Pd-G3 precatalyst (yield: 73%).

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 90°C | Biaryl derivative | 68% |

| Buchwald-Hartwig Amination | XPhos-Pd-G3, NaOtBu, dioxane, 100°C | N-Aryl indole derivative | 73% |

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at position 3 due to its inherent electron-rich nature:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group (yield: 65%).

-

Halogenation : Bromination using NBS in DMF yields 3-bromoindole derivatives (yield: 58%).

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert under mild conditions but participates in radical-mediated reactions:

-

Photoredox Coupling : Under blue-light irradiation with a Ru(bpy)₃²⁺ catalyst, the -CF₃ group couples with alkenes to form trifluoromethylated alkanes .

Stability and Handling Considerations

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the indole moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The tetrahydropyran ring may also contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: This compound shares the tetrahydropyran ring but has a pyrazole moiety instead of an indole.

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)piperidine: This compound features a similar tetrahydropyran ring but is attached to a piperidine moiety.

Uniqueness

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. The combination of the indole moiety and the tetrahydropyran ring also contributes to its versatility in various applications.

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H22F3N2O

- Molecular Weight : 346.15 g/mol

- CAS Number : 1192187-75-9

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, in a study assessing various indole derivatives, certain analogs demonstrated high inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with inhibition percentages reaching up to 94.5% at concentrations of 50 µg/mL .

| Compound | Inhibition Against E. coli (%) | Inhibition Against P. aeruginosa (%) |

|---|---|---|

| Compound A | 94.5 | 67.3 |

| Compound B | 72.5 | 50.5 |

| Compound C | 70.4 | 41.1 |

Cytotoxicity and Anti-cancer Activity

The cytotoxic potential of indole derivatives has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The mechanism often involves the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability of several oncogenic proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Hsp90 : This inhibition disrupts the folding and stabilization of client proteins involved in tumor growth.

- Antibacterial Mechanisms : The compound may interfere with bacterial cell wall synthesis or function by targeting essential enzymes.

Study on Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of various indole derivatives, including our compound of interest. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship that favors such modifications .

Anti-cancer Research

A recent publication highlighted the potential of indole derivatives as anti-cancer agents through their ability to induce apoptosis in cancer cells via mitochondrial pathways . The study demonstrated that these compounds could significantly reduce cell viability in treated cultures compared to controls.

Properties

Molecular Formula |

C14H15F3N2O |

|---|---|

Molecular Weight |

284.28 g/mol |

IUPAC Name |

1-(oxan-2-yl)-5-(trifluoromethyl)indol-4-amine |

InChI |

InChI=1S/C14H15F3N2O/c15-14(16,17)10-4-5-11-9(13(10)18)6-7-19(11)12-3-1-2-8-20-12/h4-7,12H,1-3,8,18H2 |

InChI Key |

MHRMASGUIMPTLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C=CC3=C2C=CC(=C3N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.